2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]-
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Overview
Description
2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities, including antimicrobial, antioxidant, and hypoglycemic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with an appropriate aromatic aldehyde, in this case, 2-chloro-6-fluorobenzaldehyde, in the presence of a base such as piperidine or pyridine . The reaction is usually performed in a solvent like ethanol or polyethylene glycol-300 under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolidinediones .
Scientific Research Applications
2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligases.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and exerting hypoglycemic effects . Additionally, the compound’s antimicrobial action is attributed to the inhibition of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione, 5-[(4-methoxyphenyl)methylene]-: This compound has similar hypoglycemic and antimicrobial properties but differs in its substituent group, which affects its biological activity.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2,4-Thiazolidinedione, 5-[(2-chloro-6-fluorophenyl)methylene]- is unique due to its specific substituents, which enhance its biological activity and specificity. The presence of chloro and fluoro groups increases its potency and selectivity in targeting PPAR-γ receptors and bacterial enzymes .
Properties
CAS No. |
141479-30-3 |
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Molecular Formula |
C10H5ClFNO2S |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
5-[(2-chloro-6-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5ClFNO2S/c11-6-2-1-3-7(12)5(6)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15) |
InChI Key |
WXXWPWROXLXBGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)S2)F |
Origin of Product |
United States |
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